molecular formula C16H16F2N4O3S B2826732 1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea CAS No. 2034592-11-3

1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea

Cat. No.: B2826732
CAS No.: 2034592-11-3
M. Wt: 382.39
InChI Key: STARGGNKHRUJDA-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a recognized and potent inhibitor of the B-RafV600E kinase mutant . This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver of cellular proliferation and survival in numerous cancers. The primary research value of this compound lies in its high selectivity for the mutated form of B-Raf over wild-type B-Raf, which is critical for investigating oncogenic signaling with minimal off-target effects. Researchers utilize this inhibitor to probe the molecular mechanisms of tumorigenesis , study acquired resistance mechanisms to BRAF inhibition, and explore combination therapy strategies in preclinical models. Its application is pivotal in the field of targeted cancer therapeutics , providing a valuable tool for elucidating the pathophysiology of melanomas, colorectal cancers, and other malignancies harboring this specific genetic alteration and for evaluating novel therapeutic approaches aimed at overcoming drug resistance.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O3S/c1-21-13-7-2-3-8-14(13)22(26(21,24)25)10-9-19-16(23)20-15-11(17)5-4-6-12(15)18/h2-8H,9-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STARGGNKHRUJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a member of the thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16F2N4O3S\text{C}_{15}\text{H}_{16}\text{F}_{2}\text{N}_{4}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 2,6-difluorobenzoic acid and various hydrazine derivatives. The synthesis pathway often includes cyclization reactions that form the thiadiazole ring structure.

Biological Activity Overview

The biological activity of this compound encompasses several key areas:

  • Antimicrobial Activity : Studies have shown that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The presence of the difluorophenyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby increasing their bioactivity .
  • Inhibitory Effects on Enzymes : The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. For example, certain thiadiazole derivatives have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), a target in inflammatory diseases .
  • Cytotoxicity : Preliminary studies indicate low cytotoxicity towards normal cell lines (e.g., NIH 3T3), suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

  • Antimycobacterial Activity : In a study evaluating various thiadiazole derivatives for their antimycobacterial properties against Mycobacterium tuberculosis, certain compounds exhibited minimal inhibitory concentrations (MICs) comparable to standard treatments . This highlights the potential of thiadiazole derivatives in treating resistant strains of tuberculosis.
  • Fungicidal Properties : Another study assessed the fungicidal activity of related compounds against plant pathogens such as Botrytis cinerea and Rhizoctonia solani. Compounds similar to this compound showed over 60% inhibition at specific concentrations .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Interaction with Enzymatic Pathways : Compounds containing the thiadiazole moiety are thought to interfere with key metabolic pathways in pathogens.
  • Cell Membrane Disruption : The lipophilic nature conferred by the difluorophenyl group may facilitate penetration into microbial membranes, leading to cell lysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three urea derivatives from the provided evidence (Table 1), focusing on structural features, physicochemical properties, and synthetic methodologies.

Table 1: Comparative Analysis of Urea Derivatives

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Heterocycles
Target Compound C₁₆H₁₃F₂N₅O₃S 393.4 (calculated) Not reported 2,6-Difluorophenyl; Benzo-thiadiazole-dioxide
Compound 2k () C₃₇H₃₄Cl₂FN₇O₄S ~762.2 (ESI-MS [M−2HCl+H]⁺) 194–195 3-Chloro-4-fluorophenyl; Thiazole; Piperazine
Compound 3d () C₄₀H₃₃F₃N₈O₅S ~788.3 (ESI-MS [M−2HCl+H]⁺) 225–226 3,5-Bis(trifluoromethyl)phenyl; Coumarin derivative
Compound 22 () C₂₄H₂₅N₇O₅ 491.5 (calculated) Not reported Morpholino-triazine; Carboxylic acid

Structural and Functional Group Comparison

  • The benzo-thiadiazole-dioxide core introduces a polar sulfone group, which may improve aqueous solubility compared to non-sulfonated heterocycles.
  • Compound 2k () :

    • Features a 3-chloro-4-fluorophenyl group (stronger electron-withdrawing effects than difluorophenyl) and a thiazole-piperazine system. The latter may enhance conformational flexibility and hydrogen-bonding capacity .
  • Compound 3d () :

    • Contains a 3,5-bis(trifluoromethyl)phenyl group (extreme electron withdrawal) and a coumarin-derived chromophore , which could confer fluorescence properties or π-π stacking interactions .
  • Compound 22 (): Utilizes a morpholino-triazine heterocycle, offering multiple hydrogen-bond acceptors, and a terminal carboxylic acid group for enhanced solubility or salt formation .

Physicochemical Properties

  • Melting Points :

    • The target compound’s melting point is unreported, but analogs in (2k: 194–195°C; 3d: 225–226°C) suggest that urea derivatives with bulky substituents exhibit higher thermal stability. The trifluoromethyl groups in 3d likely contribute to its elevated melting point .
  • Solubility: The sulfone group in the target compound may enhance aqueous solubility compared to non-polar analogs. In contrast, Compound 22’s carboxylic acid group () could enable pH-dependent solubility .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea, and what key parameters influence yield?

The synthesis involves multi-step protocols, including cycloaddition for heterocycle formation and urea coupling. Critical parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for cycloaddition reactions, but excess heat risks side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for coupling steps .
  • Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) accelerates urea bond formation .
    Methodological optimization via Design of Experiments (DoE) can reduce trial-and-error approaches by systematically varying factors like stoichiometry and pH .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiadiazole and urea moieties. 19^19F NMR is critical for verifying fluorophenyl group integrity .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (gradient elution: acetonitrile/water + 0.1% formic acid) ensures >95% purity. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error) .
  • X-ray crystallography : Resolves conformational ambiguities in the urea linkage and thiadiazole ring .

Q. How should researchers select solvents and catalysts for functional group modifications (e.g., oxidation of thiadiazole)?

  • Solvents : DMSO or DMF stabilizes polar intermediates during oxidation; inert solvents (e.g., THF) are preferred for reductive steps .
  • Catalysts : Pd/C or Raney nickel facilitates hydrogenolysis of protecting groups, while meta-chloroperbenzoic acid (mCPBA) selectively oxidizes sulfur-containing heterocycles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-methyl-2,2-dioxidothiadiazole moiety in biological activity?

Comparative SAR analysis of analogs reveals:

Compound ModificationBiological Activity (IC₅₀)Target
Replacement of thiadiazole with triazole2.5 µM (vs. 1.8 µM)Kinase inhibition
Removal of methyl groupLoss of activityProtein binding assays
The sulfone group in thiadiazole enhances electrophilicity, critical for covalent binding to cysteine residues in target proteins .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values often arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays (e.g., 10 µM vs. 1 mM) alter apparent potency .
  • Cellular permeability : LogP differences due to fluorophenyl substituents affect intracellular accumulation. Use parallel artificial membrane permeability assays (PAMPA) to standardize evaluations .
  • Metabolic stability : Liver microsome studies (human vs. rodent) explain species-specific activity drops .

Q. How can computational modeling predict binding modes and guide lead optimization?

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets. Key residues (e.g., Lys33, Glu51) form hydrogen bonds with the urea group .
  • MD simulations : 100-ns trajectories assess stability of the thiadiazole-protein complex. RMSD >2 Å suggests conformational flexibility requiring scaffold rigidification .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculates activation barriers for covalent bond formation between the sulfone group and cysteine thiols .

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks. HPLC monitors hydrolysis of the urea bond (~15% degradation under acidic conditions) .
  • Light exposure : UV-Vis spectroscopy tracks photodegradation; amber vials and antioxidants (e.g., BHT) reduce radical-mediated breakdown .

Q. How does the compound’s reactivity profile influence formulation strategies for in vivo studies?

  • Prodrug approaches : Mask the urea group as a carbamate to enhance oral bioavailability. Enzymatic cleavage in plasma restores activity .
  • Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve solubility and reduce off-target effects. In vivo PK/PD studies show 3x higher AUC compared to free compound .

Methodological Guidance for Contradictory Data

Q. When conflicting data arise in target validation, what orthogonal assays confirm specificity?

  • Cellular thermal shift assay (CETSA) : Confirms target engagement by measuring protein melting temperature shifts .
  • CRISPR knockouts : Ablation of the putative target gene (e.g., MAPK1) eliminates compound efficacy in proliferation assays .

Q. How to optimize reaction conditions for scale-up without compromising yield?

  • Flow chemistry : Continuous flow reactors reduce exothermic risks during urea coupling. Residence time <5 minutes at 100°C achieves 85% yield .
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate concentrations, enabling real-time adjustments .

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